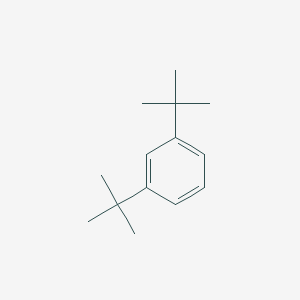
1,3-Di-tert-butylbenzene
Cat. No. B094130
Key on ui cas rn:
1014-60-4
M. Wt: 190.32 g/mol
InChI Key: ILNDSSCEZZFNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08283508B2
Procedure details


In a nitrogen atmosphere under normal pressure, 2,4-di-tert-butylphenyl methanesulfonate (500 g, 1.76 mols), lithium formate (183 g, 3.52 mols) and methanol (3000 g) were mixed at 25° C., and with stirring, 10 mass % Pd/carbon (50 mass % water-containing product) (100 g) (as metal palladium; 1 mass % relative to 2,4-di-tert-butylphenyl methanesulfonate) as supported by a carbon carrier having a specific surface area of 780 m2/g (by BET method) was put into it. With stirring, the reaction liquid was reacted at the same temperature for 4 hours. Water (100 mL) was added to the reaction liquid and Pd-carbon was separated through filtration, then heptane (500 g) was added to the filtrate. The organic layer obtained after extraction was concentrated under reduced pressure to give crude 1,3-di-tert-butylbenzene (334 g, yield 100% by mass).
Name
2,4-di-tert-butylphenyl methanesulfonate
Quantity
500 g
Type
reactant
Reaction Step One

Name
lithium formate
Quantity
183 g
Type
reactant
Reaction Step One


Name
Pd carbon
Quantity
100 g
Type
catalyst
Reaction Step Two

Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
CS(O[C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:8][C:7]=1[C:16]([CH3:19])([CH3:18])[CH3:17])(=O)=O.C([O-])=O.[Li+].CO>[Pd].[C].O>[C:12]([C:9]1[CH:10]=[CH:11][CH:6]=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:8]=1)([CH3:15])([CH3:14])[CH3:13] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
2,4-di-tert-butylphenyl methanesulfonate
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C
|
|
Name
|
lithium formate
|
|
Quantity
|
183 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Li+]
|
|
Name
|
|
|
Quantity
|
3000 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
Pd carbon
|
|
Quantity
|
100 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].[C]
|
Step Three
|
Name
|
Pd carbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].[C]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
With stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reacted at the same temperature for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated through filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
heptane (500 g) was added to the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
after extraction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=CC=C1)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 334 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
